

Best practices for the calibration of the TEX86 paleothermometer.

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Compound of Interest

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TEX86 Paleothermometer Calibration: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful application of the TEX86 paleothermometer.

Troubleshooting Guide

This guide addresses common issues encountered during TEX86 calibration experiments.

Question: My TEX86-derived temperatures seem anomalously high/low compared to other proxies or expected values. What are the potential causes and how can I troubleshoot this?

Answer:

Discrepancies between TEX86-derived temperatures and other records can arise from several factors. A systematic approach to troubleshooting is recommended.

1. Assess for Non-Archaea-Derived GDGTs:

- **Terrestrial Input:** Glycerol Dialkyl Glycerol Tetraethers (GDGTs) from terrestrial sources can significantly alter the TEX86 ratio.

- Diagnostic Tool: Calculate the Branched and Isoprenoid Tetraether (BIT) index. High BIT values (>0.4) suggest a substantial contribution of terrestrial organic matter, which can lead to a deviation of >2°C in TEX86-based sea surface temperature (SST) estimates.[1]
- Corrective Action: If the BIT index is high, consider excluding the data or applying a correction based on a regional calibration that accounts for terrestrial input. In lacustrine settings, a high BIT index may necessitate filtering the data, which has been shown to improve the correlation with annual mean lake temperature.[2]
- Methanogen and Methane-Oxidizing Archaea Input: In environments with significant methane cycling, such as cold seeps, GDGTs from methanogenic and methanotrophic Euryarchaeota can interfere with the TEX86 signal.
 - Diagnostic Tool: Calculate the Methane Index (MI). MI values greater than 0.5 are indicative of high rates of gas-hydrate-related anaerobic oxidation of methane (AOM).[1] These sites often show a predominance of GDGT-1, -2, and -3.[1]
 - Corrective Action: Samples with high MI values should be interpreted with caution or excluded from temperature reconstructions, as the impact of methanotrophic GDGTs on TEX86 can be variable, potentially skewing temperatures higher or lower.

2. Evaluate Analytical Parameters:

- Chromatographic Separation: Inadequate separation of GDGT isomers can lead to inaccurate quantification and erroneous TEX86 values.
 - Recommendation: Employ a well-established High-Performance Liquid Chromatography (HPLC) method. Separation is commonly achieved on a Cyano or Amino column with a hexane/isopropanol gradient.[3]
- Mass Spectrometry Detection: The choice of mass spectrometer and detection mode can influence sensitivity and reproducibility.
 - Recommendation: Using single ion monitoring (SIM) mode is significantly more sensitive than full-mass scanning and can improve the reproducibility of TEX86 measurements to approximately ±0.3°C.[4]

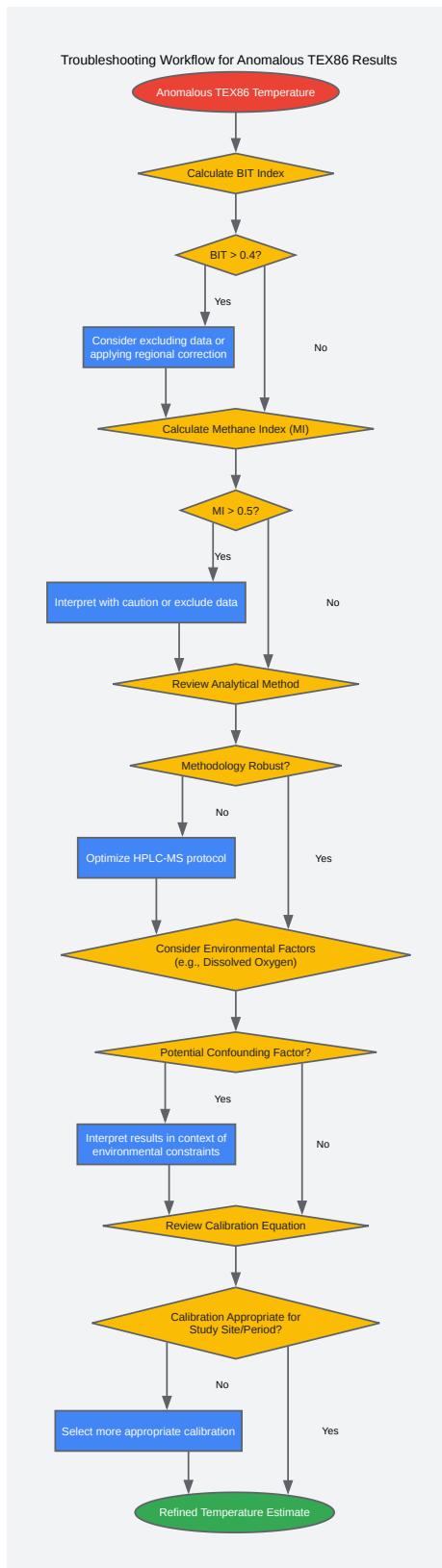
3. Consider Environmental Factors:

- Dissolved Oxygen: Low oxygen concentrations have been shown in culture experiments to significantly impact the membrane composition of ammonia-oxidizing archaea, potentially skewing TEX86-derived temperatures by more than 20°C at a single growth temperature.[5]
 - Recommendation: Be aware of the redox conditions of your depositional environment. If studying environments with known or suspected oxygen minimum zones, interpret TEX86 data with this potential confounding factor in mind.

4. Review Calibration Choice:

- The choice of calibration equation can significantly impact the final temperature estimates. A single calibration is not universally applicable to all environments and time periods.
 - Recommendation: Select a calibration that is most appropriate for your study area and time interval. For example, TEX86H is often used for warmer, low-latitude regions, while TEX86L is applied to cooler, high-latitude settings.[1] Bayesian calibrations like BAYSPAR can account for spatial variations in the TEX86-SST relationship.[6]

The following workflow diagram illustrates a troubleshooting process for anomalous TEX86 results.

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Caption: Troubleshooting workflow for unexpected TEX86 temperature results.

Frequently Asked Questions (FAQs)

Q1: Which TEX86 calibration equation should I use?

A1: The choice of calibration is critical and depends on the specifics of your study. There is no single "best" calibration. Here is a summary of some commonly used calibrations:

Calibration Name	Equation	Calibration Error	Notes
TEX86L	$SST = 67.5 * \log(GDGT \text{ ratio-1}) + 46.9$	$\pm 4.0^\circ\text{C}$	Designed for low-temperature regions. [1]
TEX86H	$SST = 68.4 * \log(GDGT \text{ ratio-2}) + 38.6$	$\pm 2.0^\circ\text{C}$	Designed for high-temperature regions. [1]
Kim et al. (2008)	$T = -10.78 + 56.2 * \text{TEX86}$	Not specified	A linear calibration based on a global core-top dataset, applicable between 5°C and 30°C .[2][7]
BAYSPAR	Spatially varying linear regression	Varies spatially	A Bayesian approach that allows regression parameters to vary geographically, accommodating regional differences in the TEX86-SST relationship.[6]

It is recommended to test multiple calibrations and compare the results with other available proxy data from your study site.

Q2: What is the recommended experimental protocol for TEX86 analysis?

A2: The following is a generalized protocol for the analysis of GDGTs for TEX86 calibration, based on established methods.[3][4]

1. Lipid Extraction:

- Sediment samples can be extracted using various techniques, including Soxhlet extraction, ultrasonic extraction, or Accelerated Solvent Extraction (ASE).^[3] A common solvent mixture is dichloromethane (DCM) and methanol (MeOH).

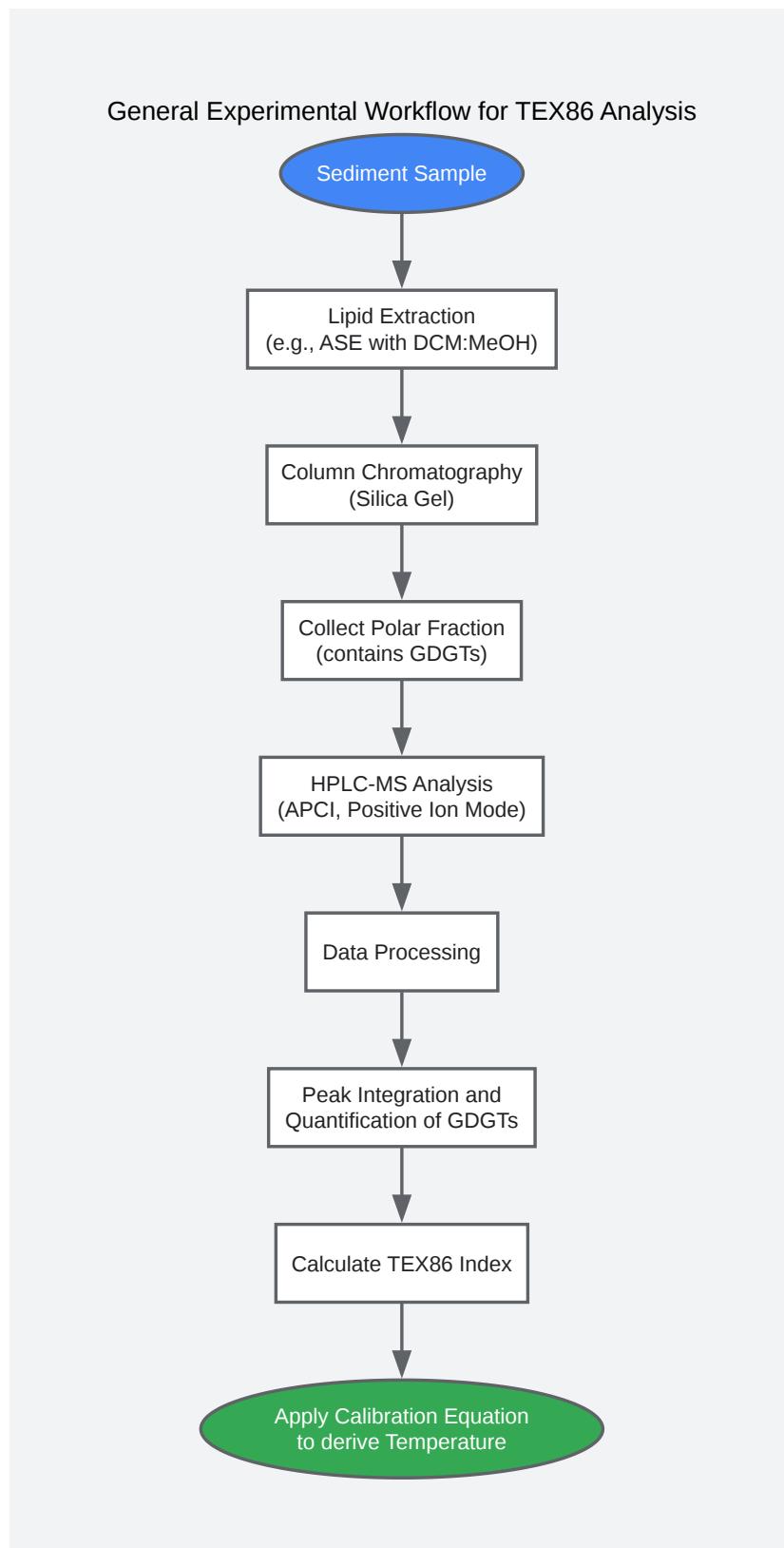
2. Chromatographic Separation:

- The total lipid extract is typically separated into fractions of varying polarity using column chromatography with silica gel. The polar fraction containing the GDGTs is collected.

3. HPLC-MS Analysis:

- HPLC System: An HPLC system coupled to a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source is used.
- Column: A Prevail Cyano column (e.g., 2.1 x 150 mm, 3 µm) is commonly used.^[3]
- Mobile Phase: A gradient of n-hexane and isopropanol is typically employed for elution. A common starting condition is 99% n-hexane and 1% isopropanol, followed by a linear gradient to increase the isopropanol content.^[3]
- MS Detection: The mass spectrometer is operated in positive ion APCI mode. For enhanced sensitivity and reproducibility, it is recommended to use Single Ion Monitoring (SIM) of the protonated molecular ions of the GDGTs.^[4]

The general workflow for TEX86 analysis is depicted in the diagram below.



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Caption: A simplified workflow for TEX86 analysis from sediment samples.

Q3: How does oxic degradation affect TEX86 values?

A3: Oxic degradation is a selective process that can alter the relative abundance of different GDGTs, thereby affecting the TEX86 value. Studies have shown that oxic degradation can bias SST estimates by up to 6°C.^[1] It is important to consider the preservation conditions of the sediment when interpreting TEX86 data, especially in environments with low sedimentation rates where organic matter is exposed to oxygenated bottom waters for extended periods.

Q4: Can TEX86 be applied in lacustrine (lake) environments?

A4: Yes, the TEX86 paleothermometer has been applied to lacustrine systems. However, there are specific challenges to consider. The influence of terrestrial input of both isoprenoid and branched GDGTs is a major concern in lakes.^[2] It is crucial to use the BIT index to assess the level of terrestrial input. A study of 46 globally distributed lakes found that a reliable TEX86 calibration could be established for lakes with a BIT index of less than 0.5, resulting in a temperature error of 3.6°C.^[2] The applicability of TEX86 is generally better in large lakes where the contribution of aquatic Crenarchaeota is sufficient to dominate the GDGT signal.^[2]

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